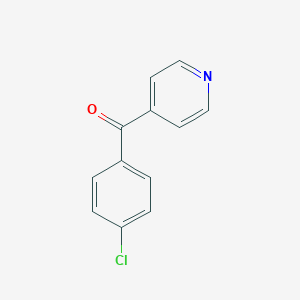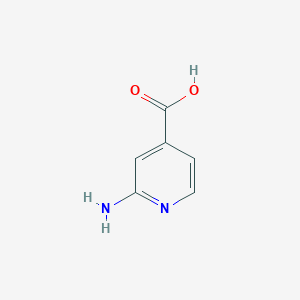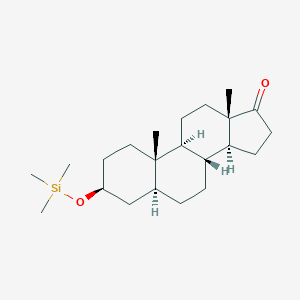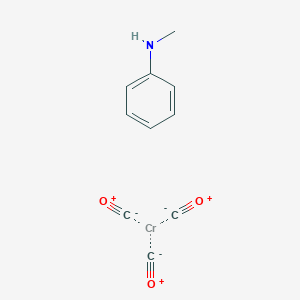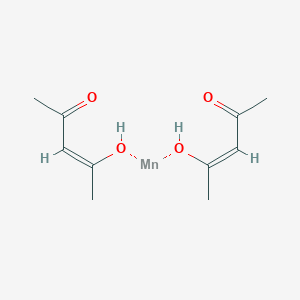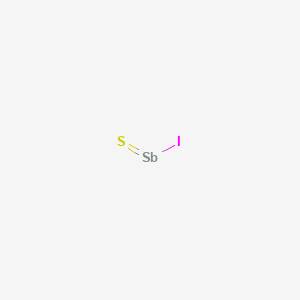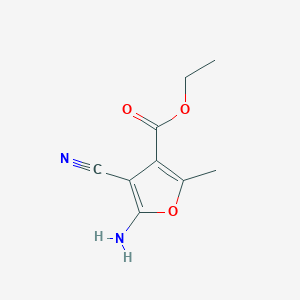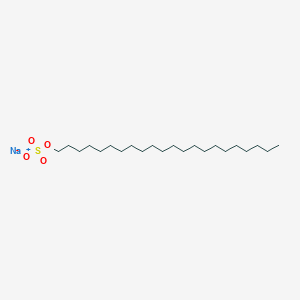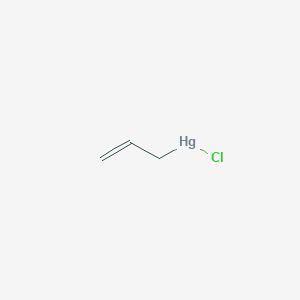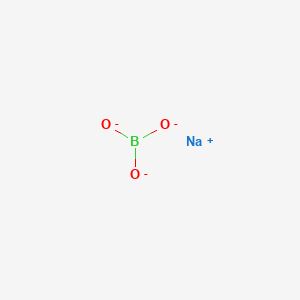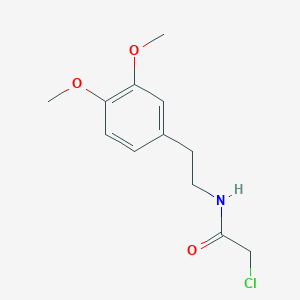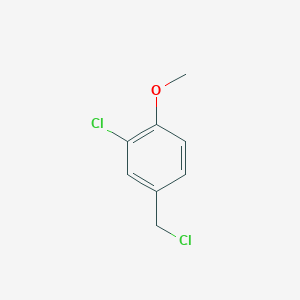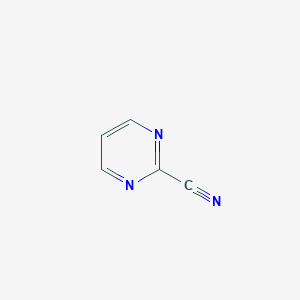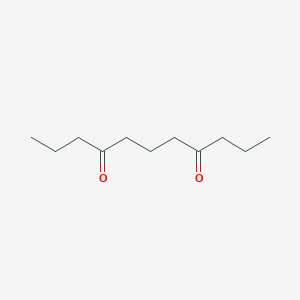
4,8-Undecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Undecanedione, also known as undecane-4,8-dione, is a cyclic diketone that has been widely used in scientific research due to its unique chemical properties. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 4,8-Undecanedione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Efectos Bioquímicos Y Fisiológicos
4,8-Undecanedione has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,8-Undecanedione in lab experiments is its unique chemical properties. It is a cyclic diketone that can react with various nucleophiles, making it a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using 4,8-Undecanedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4,8-Undecanedione. One area of research is the synthesis of new compounds using 4,8-Undecanedione as a building block. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, research could be conducted to explore the potential use of 4,8-Undecanedione as an antimicrobial agent in various applications.
Métodos De Síntesis
The synthesis of 4,8-Undecanedione can be achieved through several methods. One of the most common methods is the oxidation of 1,10-decanediol using a strong oxidizing agent such as potassium permanganate or sodium dichromate. Another method is the oxidation of 1,10-decanediol using a catalytic amount of a transition metal such as palladium or platinum. The reaction typically takes place in an organic solvent such as toluene or chloroform under reflux conditions.
Aplicaciones Científicas De Investigación
4,8-Undecanedione has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, chiral ligands, and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13505-35-6 |
|---|---|
Nombre del producto |
4,8-Undecanedione |
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
Clave InChI |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
SMILES canónico |
CCCC(=O)CCCC(=O)CCC |
Sinónimos |
Undeca-4,8-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



